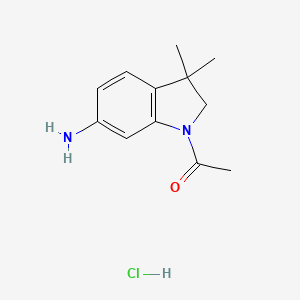

tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Intermediates

Synthesis of Related Compounds : Tert-Butyl carbamates, similar to the compound , serve as important intermediates in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) details a synthetic method for a related compound, emphasizing its role in the creation of pharmaceutical agents Zhao et al., 2017.

Enantioselective Synthesis : The title compound and its analogs are used in enantioselective synthesis, which is crucial for creating specific stereoisomers of pharmaceutical compounds. For instance, Ober et al. (2004) utilized a tert-butyl carbamate derivative for synthesizing carbocyclic analogues of nucleotides Ober et al., 2004.

Preparation for Diels-Alder Reactions : Tert-butyl carbamates are also prepared for use in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures. Padwa et al. (2003) discuss the preparation and application of a tert-butyl carbamate derivative in this context Padwa et al., 2003.

Biochemical and Medicinal Chemistry Applications

Intermediate in Insecticide Synthesis : Carbamate derivatives, including tert-butyl variants, are used to create insecticides. For example, Brackmann et al. (2005) describe the synthesis of spirocyclopropanated analogues of Thiacloprid and Imidacloprid, two insecticides, from a tert-butyl carbamate intermediate Brackmann et al., 2005.

Photochemical Applications : Tert-butyl carbamates are involved in photochemical reactions leading to ring contractions, as explored by Crockett and Koch (2003) in the synthesis of cyclopropanone derivatives Crockett & Koch, 2003.

Crystallography and Structural Chemistry

Crystal Structure Analysis : The structural properties of tert-butyl carbamates are analyzed to understand their molecular configurations, as demonstrated by Oku et al. (2004), who examined the crystal structure of a related carbamate derivative Oku et al., 2004.

Intermolecular Interactions : These compounds are also studied for their intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their reactivity and stability. This is illustrated by the work of Das et al. (2016), who studied the hydrogen bonding in two carbamate derivatives Das et al., 2016.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.

Please consult with a chemistry professional or academic database for more specific information about this compound. It’s always important to handle chemicals safely and responsibly.

Eigenschaften

IUPAC Name |

tert-butyl N-[[(1R,2R)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMGCJBYXCRQGS-DZGCQCFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1C2=C(C=CC(=C2)O)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)

![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)